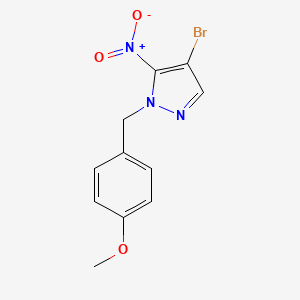

4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-[(4-methoxyphenyl)methyl]-5-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O3/c1-18-9-4-2-8(3-5-9)7-14-11(15(16)17)10(12)6-13-14/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPJFPVRSKLNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901197603 | |

| Record name | 1H-Pyrazole, 4-bromo-1-[(4-methoxyphenyl)methyl]-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901197603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429309-34-1 | |

| Record name | 1H-Pyrazole, 4-bromo-1-[(4-methoxyphenyl)methyl]-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429309-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-1-[(4-methoxyphenyl)methyl]-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901197603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthetic strategy is delineated into three primary stages: N-alkylation of 1H-pyrazole with a 4-methoxybenzyl (PMB) protecting group, subsequent regioselective bromination at the C4 position, and a final nitration at the C5 position. This document offers detailed, step-by-step protocols, an exploration of the underlying reaction mechanisms, and justifications for the experimental choices, ensuring both reproducibility and a deep understanding of the synthetic pathway. The target audience for this guide includes researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of Functionalized Pyrazoles

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological profiles. The title compound, this compound, incorporates several key features:

-

A 4-methoxybenzyl (PMB) group: This serves as a robust protecting group for the pyrazole nitrogen, which can be cleaved under specific conditions, allowing for further derivatization at this position.

-

A bromo substituent: The bromine atom at the C4 position provides a handle for subsequent cross-coupling reactions, enabling the introduction of diverse molecular fragments.

-

A nitro group: The nitro group at the C5 position is a strong electron-withdrawing group that can modulate the electronic properties of the pyrazole ring and can also be reduced to an amino group for further functionalization.

This guide will provide a logical and efficient synthetic route to this valuable building block.

Synthetic Strategy Overview

The synthesis of this compound is approached through a three-step linear sequence, starting from commercially available 1H-pyrazole. The overall transformation is depicted below.

chemical properties of 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole

An In-Depth Technical Guide to the Chemical Properties of 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While direct experimental data for this specific molecule is limited, this document synthesizes information from analogous structures and established chemical principles to offer a detailed profile. The guide covers the compound's structure, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on the interplay of its functional groups: the pyrazole core, the bromo and nitro substituents, and the 4-methoxybenzyl (PMB) protecting group. This guide is intended to serve as a valuable resource for researchers utilizing this or structurally related compounds in their work.

Introduction: The Strategic Combination of Functional Moieties

This compound is a substituted pyrazole, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Pyrazole and its derivatives are cornerstones in pharmaceutical discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The subject of this guide is a multi-functionalized pyrazole, strategically designed for further chemical elaboration.

The core structure features several key components that dictate its chemical behavior:

-

The Pyrazole Ring: An aromatic system that provides a stable scaffold.[5]

-

A Bromo Substituent at the 4-position: This halogen atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[6][7]

-

A Nitro Group at the 5-position: As a strong electron-withdrawing group, the nitro moiety significantly influences the reactivity of the pyrazole ring and can be a precursor to an amino group, opening avenues for further derivatization.[1][8]

-

A 4-Methoxybenzyl (PMB) Group at the N1-position: The PMB group is a widely used protecting group for nitrogen-containing heterocycles. Its stability under various reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions make it a valuable tool in multi-step synthesis.[9][10][11]

This unique combination of functional groups makes this compound a valuable intermediate for the synthesis of complex molecular architectures, particularly in the context of drug discovery programs.[6][12]

Physicochemical Properties: A Data-Driven Profile

| Property | Predicted Value/Information | Basis for Prediction/Source |

| Molecular Formula | C₁₁H₁₀BrN₃O₃ | Calculation from structure[13] |

| Molecular Weight | 312.12 g/mol | Calculation from structure |

| Appearance | Likely a crystalline solid | General property of similar organic compounds[14] |

| Melting Point | Expected to be a solid with a defined melting point | Comparison with substituted nitropyrazoles[8][15] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF) and poorly soluble in water. | General solubility of protected pyrazoles and nitropyrazoles[15] |

| Purity | Commercially available with >95% purity | Supplier information[13] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound would logically proceed through a multi-step sequence, leveraging established methodologies for pyrazole construction and functionalization.

Proposed Synthetic Pathway

A plausible synthetic route would involve the initial formation of a substituted pyrazole, followed by sequential bromination and nitration, with the introduction of the PMB protecting group at an appropriate stage.

Sources

- 1. Buy 4-Bromo-3-nitro-1H-pyrazole | 89717-64-6 [smolecule.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. nbinno.com [nbinno.com]

- 7. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. connectjournals.com [connectjournals.com]

- 13. calpaclab.com [calpaclab.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Structure Elucidation of 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Analytical Imperative: From Synthesis to Structure

The journey of a novel compound from conception to application is critically dependent on its structural verification. For a molecule like 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole, which contains multiple substituents on a heterocyclic core, several isomeric possibilities could arise during synthesis. For instance, the positions of the bromo and nitro groups could be interchanged, or the methoxybenzyl group could attach to the N2 position. Therefore, a robust analytical strategy is not merely confirmatory; it is a foundational pillar of scientific integrity.

Our approach begins with a hypothesis derived from a plausible synthetic route and proceeds through a logical sequence of analytical techniques, each providing a unique piece of the structural puzzle.

Caption: Logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Elemental Composition

2.1. Rationale and Experimental Choice

The first step in characterizing a newly synthesized compound is to confirm that it has the correct molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the ideal choice. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula, and its isotopic pattern serves as a crucial validation point, especially given the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.

2.2. Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: A ~1 mg/mL stock solution of the compound is prepared in methanol or acetonitrile. This is further diluted to a final concentration of 1-10 µg/mL.

-

Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source is used.

-

Data Acquisition: The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺. The instrument is calibrated to ensure high mass accuracy (< 5 ppm).

-

Analysis: The acquired spectrum is analyzed for the monoisotopic mass of the [M+H]⁺ ion and the characteristic isotopic pattern.

2.3. Predicted Data and Interpretation

For the target molecule, C₁₁H₁₀BrN₃O₃, the expected HRMS data would provide compelling evidence for its elemental composition.

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₁H₁₀BrN₃O₃ | --- |

| Exact Mass [M] | 310.9909 | Calculated for C₁₁H₁₀⁷⁹BrN₃O₃ |

| Measured Ion [M+H]⁺ | 311.9987 | For C₁₁H₁₁⁷⁹BrN₃O₃⁺ |

| Isotopic Pattern | Two major peaks of ~1:1 intensity, separated by ~2 Da | Characteristic signature of a monobrominated compound (⁷⁹Br vs. ⁸¹Br). |

The observation of a molecular ion cluster with m/z values corresponding to the calculated exact mass (within 5 ppm error) and the distinct 1:1 isotopic signature provides high confidence in the assigned molecular formula.

NMR Spectroscopy: Assembling the Molecular Framework

While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for piecing together the molecular skeleton.[3]

3.1. Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, and transferred to a 5 mm NMR tube.[4]

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer is used to ensure adequate signal dispersion.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

3.2. ¹H NMR: Mapping the Protons

The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring protons.

| Predicted Signal | Multiplicity | Integration | Rationale and Interpretation |

| ~8.0-8.2 ppm | Singlet (s) | 1H | H3 of Pyrazole: This proton is on the pyrazole ring. Its downfield shift is influenced by the adjacent N atom and the electron-withdrawing nitro group at C5. The lack of coupling confirms no adjacent protons. |

| ~7.30 ppm | Doublet (d) | 2H | Aromatic Protons (ortho to CH₂): These two equivalent protons on the methoxybenzyl ring are coupled to the protons ortho to the methoxy group. |

| ~6.90 ppm | Doublet (d) | 2H | Aromatic Protons (ortho to OCH₃): These two equivalent protons are shielded by the electron-donating methoxy group and are coupled to the protons ortho to the methylene bridge. |

| ~5.50 ppm | Singlet (s) | 2H | Methylene Protons (-CH₂-): This singlet corresponds to the benzylic protons linking the aromatic ring to the pyrazole nitrogen. The absence of coupling indicates no adjacent protons. |

| ~3.80 ppm | Singlet (s) | 3H | Methoxy Protons (-OCH₃): This characteristic singlet represents the three equivalent protons of the methoxy group. |

3.3. ¹³C NMR: Identifying the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

| Predicted Signal | Rationale and Interpretation |

| ~160 ppm | C-OCH₃ (Aromatic): The carbon directly attached to the electron-donating methoxy group. |

| ~145-150 ppm | C5-NO₂ (Pyrazole): The carbon bearing the nitro group is significantly deshielded. |

| ~140-145 ppm | C3 (Pyrazole): The sole C-H carbon on the pyrazole ring. |

| ~130 ppm | C-CH₂ (Aromatic): The quaternary carbon of the benzyl ring attached to the methylene group. |

| ~128-130 ppm | CH (Aromatic, ortho to CH₂): Aromatic carbons adjacent to the methylene bridge. |

| ~115 ppm | CH (Aromatic, ortho to OCH₃): Aromatic carbons shielded by the methoxy group. |

| ~100-105 ppm | C4-Br (Pyrazole): The carbon attached to the bromine atom. Its chemical shift is influenced by halogen electronegativity and resonance effects. |

| ~55 ppm | -OCH₃: The methyl carbon of the methoxy group. |

| ~52 ppm | -CH₂-: The benzylic methylene carbon. |

3.4. 2D NMR: The Unambiguous Connections

2D NMR is the key to confirming the proposed connectivity, especially the N1-substitution pattern. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose, as it shows correlations between protons and carbons that are 2-3 bonds away.

Caption: Key HMBC correlations confirming N1-alkylation.

The critical observation is the correlation from the benzylic methylene protons (~5.50 ppm) to two distinct pyrazole ring carbons (C3 and C5). This three-bond and two-bond coupling, respectively, is only possible if the methoxybenzyl group is attached to the N1 position, definitively ruling out N2 substitution.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups predicted by the molecular formula.

4.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

The spectrum is recorded over the range of 4000-600 cm⁻¹.

4.2. Predicted Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3150 | C-H Stretch | Pyrazole Ring C-H |

| ~2850-3000 | C-H Stretch | Aliphatic (CH₂, OCH₃) |

| ~1550 & ~1350 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group (-NO₂)[5] |

| ~1610, ~1510 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

| ~1050-1100 | C-N Stretch | Pyrazole Ring |

| ~550-650 | C-Br Stretch | Carbon-Bromine Bond |

The strong absorption bands characteristic of the nitro group are particularly diagnostic and provide definitive evidence for its presence in the molecule.

X-ray Crystallography: The Gold Standard

While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[6][7] It provides a precise 3D map of the electron density in the molecule, revealing the exact spatial arrangement of all atoms and confirming bond lengths, bond angles, and stereochemistry.

5.1. Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent (e.g., ethanol, ethyl acetate/hexane mixture) from a concentrated solution of the compound.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. The atomic positions are then refined to generate the final crystal structure.

A successful crystallographic analysis would not only confirm the connectivity established by NMR but also provide invaluable data on the planarity of the pyrazole ring and the rotational conformation of the methoxybenzyl and nitro groups.

Conclusion: A Convergent and Validated Structure

The structure elucidation of this compound is achieved through a systematic and integrated analytical approach. HRMS establishes the correct elemental formula and the presence of bromine. A comprehensive suite of 1D and 2D NMR experiments pieces together the carbon-hydrogen framework and, most critically, confirms the N1-alkylation pattern and the relative positions of the bromo and nitro substituents. IR spectroscopy provides orthogonal confirmation of key functional groups. Finally, single-crystal X-ray crystallography offers the definitive and irrefutable 3D structure. Each technique serves as a cross-validation point for the others, culminating in a structural assignment of the highest possible confidence, a prerequisite for any further research or development activities.

References

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.

- MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in....

- IJRAR. (n.d.). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity.

- ACS Publications. (n.d.). THE ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED PYRAZOLES. The Journal of Organic Chemistry.

- ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

- MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals.

- ResearchGate. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie - New Crystal Structures.

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic Signature of 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole, a compound of interest for researchers and professionals in drug development and organic synthesis. Given the limited availability of direct experimental spectra in public literature, this document leverages established spectroscopic principles and data from analogous structures to present a detailed predictive analysis. This approach offers a robust framework for the identification, characterization, and quality control of this and structurally related molecules.

Molecular Architecture and Its Spectroscopic Implications

The unique spectroscopic signature of this compound arises from the interplay of its constituent parts: a highly substituted pyrazole core and a 4-methoxybenzyl group. Understanding this architecture is key to interpreting its spectral data.

The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. In this molecule, it is heavily substituted with a bromine atom at position 4 and a nitro group at position 5. The bromine atom, being electronegative, will influence the electron density of the pyrazole ring through inductive effects. The nitro group is a strong electron-withdrawing group, which will significantly deshield adjacent protons and carbons. The 4-methoxybenzyl group is attached to one of the pyrazole's nitrogen atoms (N1). This group consists of a benzene ring substituted with a methoxy group in the para position, connected to the pyrazole via a methylene bridge. The methoxy group is an electron-donating group, which will affect the chemical shifts of the protons and carbons on the benzyl ring.

Caption: Molecular structure of this compound.

Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be clean and well-resolved, providing distinct signals for each proton environment. The chemical shifts are predicted based on the electronic environment of the protons.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| H-3 (pyrazole) | 8.0 - 8.5 | Singlet (s) | 1H | This proton is on the pyrazole ring and is expected to be significantly deshielded due to the proximity of the electron-withdrawing nitro group and the overall aromaticity of the ring. |

| H-2', H-6' (benzyl) | 7.2 - 7.4 | Doublet (d) | 2H | These protons are ortho to the methylene bridge and will appear as a doublet due to coupling with the H-3' and H-5' protons. |

| H-3', H-5' (benzyl) | 6.8 - 7.0 | Doublet (d) | 2H | These protons are ortho to the electron-donating methoxy group, causing them to be shielded and appear upfield. They will be split into a doublet by the H-2' and H-6' protons. |

| Methylene (-CH₂-) | 5.4 - 5.8 | Singlet (s) | 2H | The protons of the methylene bridge are adjacent to the pyrazole nitrogen and the benzene ring, leading to a downfield chemical shift. The absence of adjacent protons results in a singlet. |

| Methoxyl (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H | The protons of the methoxy group are in a typical chemical shift range for such functional groups and will appear as a singlet. |

Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon skeleton of the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| C-3 (pyrazole) | 140 - 145 | This pyrazole carbon is attached to a proton and is part of the aromatic system. |

| C-4 (pyrazole) | 110 - 115 | The carbon bearing the bromine atom is expected to be in this region due to the halogen's inductive effect. |

| C-5 (pyrazole) | 148 - 155 | The carbon attached to the nitro group will be significantly deshielded. |

| C-1' (benzyl) | 128 - 132 | The quaternary carbon of the benzyl group attached to the methylene bridge. |

| C-2', C-6' (benzyl) | 129 - 133 | Aromatic carbons ortho to the methylene group. |

| C-3', C-5' (benzyl) | 114 - 118 | Aromatic carbons ortho to the electron-donating methoxy group, resulting in significant shielding. |

| C-4' (benzyl) | 158 - 162 | The aromatic carbon attached to the methoxy group will be deshielded. |

| Methylene (-CH₂-) | 50 - 55 | The carbon of the methylene bridge will appear in this region. |

| Methoxyl (-OCH₃) | 55 - 60 | The carbon of the methoxy group is expected in its characteristic range. |

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

-

Molecular Ion (M⁺): The molecular ion peak is expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z values corresponding to the masses with the ⁷⁹Br and ⁸¹Br isotopes. The predicted m/z for the molecular ions are approximately 327 and 329.

-

Major Fragmentation Pathways: The fragmentation is likely to be initiated by the cleavage of the weakest bonds.

Caption: Predicted major fragmentation pathways for this compound.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of the key functional groups within the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H | 3000 - 2850 | Stretch |

| C=N (pyrazole ring) | 1600 - 1550 | Stretch |

| N-O (nitro group) | 1550 - 1500 and 1370 - 1330 | Asymmetric and Symmetric Stretch |

| C-O (methoxy) | 1250 - 1200 | Stretch |

| C-Br | 700 - 600 | Stretch |

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via an HPLC system.

-

Acquire data in both positive and negative ion modes to determine the best ionization conditions.

-

Perform a full scan analysis over a mass range of m/z 50-500 to identify the molecular ion.

-

Conduct tandem MS (MS/MS) experiments on the molecular ion to induce fragmentation and elucidate the structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, use the attenuated total reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a sufficient number of scans (e.g., 16 or 32) and co-add them to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral features. The provided experimental protocols offer a standardized approach for obtaining high-quality data. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related pyrazole derivatives, enabling more efficient and accurate scientific investigation.

References

-

Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

-

PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Retrieved from [Link]

- Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Royal Society of Chemistry. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances.

starting materials for 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole synthesis

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(4-methoxybenzyl)-5-nitro-1H-pyrazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific accuracy and practical applicability.

Strategic Overview: A Retrosynthetic Approach

The pyrazole core is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents due to its diverse biological activities.[1][2] The target molecule, this compound, is a highly functionalized intermediate, offering multiple points for further chemical modification. A logical and efficient synthesis is paramount for its utilization in research and development.

Our synthetic strategy is devised from a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The most judicious pathway involves a two-step sequence commencing with a commercially available, pre-functionalized pyrazole core.

Caption: Retrosynthetic analysis of the target compound.

This approach leverages the commercially available 4-Bromo-1H-pyrazole as the foundational building block.[3] The synthesis proceeds via two primary transformations:

-

N-Alkylation: Introduction of the 4-methoxybenzyl (PMB) group onto the N1 position of the pyrazole ring.

-

Electrophilic Nitration: Installation of a nitro group at the C5 position of the pyrazole ring.

This pathway is selected for its high degree of regiochemical control. Starting with the 4-bromo isomer ensures the bromine's position is fixed, and subsequent reactions are directed to the remaining available positions on the pyrazole ring.

Starting Materials and Reagents

The success of any synthesis is fundamentally reliant on the quality and appropriate selection of its starting materials and reagents. The table below summarizes the key components for this protocol.

| Compound Name | Molecular Formula | CAS Number | Molecular Weight ( g/mol ) | Key Role |

| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | 2075-45-8 | 146.97 | Pyrazole Core |

| 4-Methoxybenzyl Chloride | C₈H₉ClO | 824-94-2 | 156.61 | Alkylating Agent |

| Sodium Hydride (60% in oil) | NaH | 7646-69-7 | 24.00 | Non-nucleophilic Base[4] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | 73.09 | Anhydrous Solvent |

| Fuming Nitric Acid (≥90%) | HNO₃ | 7697-37-2 | 63.01 | Nitrating Agent |

| Sulfuric Acid (98%) | H₂SO₄ | 7664-93-9 | 98.08 | Catalyst/Dehydrating Agent |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning each step is chosen to maximize yield and purity, simplifying downstream processing and characterization.

Part 1: Synthesis of 4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole

This step involves the N-alkylation of the pyrazole ring. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. NaH irreversibly deprotonates the pyrazole N-H, generating the corresponding sodium salt. This pyrazolide anion is a potent nucleophile that readily attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride.[4][5] The use of an anhydrous polar aprotic solvent like DMF is essential to solvate the ions and prevent quenching of the base, while not interfering with the nucleophilic attack.[5]

Caption: Workflow for N-alkylation of 4-Bromo-1H-pyrazole.

Detailed Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-Bromo-1H-pyrazole (1.0 eq).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.

-

Cooling: Cool the resulting solution to 0°C using an ice-water bath. This is crucial for controlling the exothermic reaction upon base addition.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. Vigorous hydrogen gas evolution will be observed. The portion-wise addition prevents a dangerous exotherm.

-

Anion Formation: Allow the mixture to stir at 0°C for 30 minutes after the gas evolution ceases to ensure complete formation of the pyrazolide anion.

-

Alkylation: Add a solution of 4-methoxybenzyl chloride (1.05 eq) in anhydrous DMF dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Part 2: Synthesis of this compound

The second step is the regioselective nitration of the electron-rich pyrazole ring. The N-benzyl group is activating, and electrophilic substitution is directed to the available positions. With C4 occupied by bromine, the C5 position is the most electronically favorable site for nitration.[6] A classic nitrating mixture of fuming nitric acid and concentrated sulfuric acid is employed. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask, add 4-Bromo-1-(4-methoxybenzyl)-1H-pyrazole (1.0 eq).

-

Acidic Medium: Cool the flask in an ice-salt bath to -5 to 0°C. Slowly add concentrated sulfuric acid (98%) with vigorous stirring, ensuring the internal temperature does not rise above 5°C.

-

Nitrating Agent Addition: Once the substrate is fully dissolved, add fuming nitric acid (≥90%, 1.2 eq) dropwise via a syringe. The temperature must be strictly maintained below 5°C to prevent side reactions and ensure safety.

-

Reaction: Stir the mixture at 0°C for 1-2 hours. The reaction progress can be monitored by TLC.

-

Quenching: After the reaction is complete, carefully pour the acidic mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Drying & Purification: Dry the crude solid under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product, this compound, with high purity.

Conclusion and Future Directions

This guide outlines a robust and reproducible two-step synthesis for this compound starting from commercially available materials. The rationale for each step, reagent, and condition has been detailed to provide a deep understanding of the underlying chemical principles. The resulting molecule is a versatile intermediate, primed for further functionalization at the bromine and nitro group positions, making it a valuable building block for the synthesis of novel bioactive compounds in drug discovery programs.

References

- Thermo Fisher Scientific. 4-Bromo-1H-pyrazole, 98+%. [URL: https://www.thermofisher.

- Shi, C.-X., & Xie, Y.-M. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1167. [URL: https://journals.iucr.org/e/issues/2011/05/00/hb5698/index.html]

- Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [URL: http://sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc202206030]

- Coronado, E. A. G., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2020(2), M1125. [URL: https://www.mdpi.com/1422-8599/2020/2/M1125]

- Ghorbani-Vaghei, R., & Malaeki, A. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(108), 63339-63344. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra10740h]

- Pérez-Venegas, M., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(1), 28-31. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2011000100005]

- Siddiqui, S., et al. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 21(11), 1568. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274291/]

- Sigma-Aldrich. 4-Bromopyrazole 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/374822]

- El-Sayed, M. E. A., et al. (2023). (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. IUCrData, 8(6). [URL: https://journals.iucr.org/e/issues/2023/06/00/ti5034/]

- BenchChem. Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. [URL: https://www.benchchem.com/application-notes/N-alkylation-of-5-Hydrazinyl-4-phenyl-1H-pyrazole]

- Sigma-Aldrich. 1-(4-methoxybenzyl)-3-phenyl-1h-pyrazole-5-carboxylic acid synthesis. [URL: https://www.sigmaaldrich.com/US/en/synthesis-reactions/synthesis-planner/1-(4-methoxybenzyl)-3-phenyl-1h-pyrazole-5-carboxylic%20acid]

- DePorre, Y., et al. (2015). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 20(2), 2670-2684. [URL: https://www.mdpi.com/1420-3049/20/2/2670]

- MySkinRecipes. 4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid. [URL: https://www.myskinrecipes.com/ingredient/4-bromo-5-nitro-1h-pyrazole-3-carboxylic-acid]

- Goud, R. S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [URL: https://pubmed.ncbi.nlm.nih.gov/35876180/]

- Eller, G. A., & Holzer, W. (2004). The 4-methoxybenzyl (PMB) function as a versatile protecting group in the synthesis of N-unsubstituted pyrazolones. Heterocycles, 63(11), 2537-2555. [URL: https://www.holzer-group.at/wolfgang-holzer/wp-content/uploads/sites/3/2019/02/p201.pdf]

- ChemSynthesis. 5-bromo-5-nitro-4-phenyl-4,5-dihydro-1H-pyrazole. [URL: https://www.chemsynthesis.com/base/chemical-structure-17688.html]

- A2B Chem. 1-(4-Methoxybenzyl)-4-bromo-5-nitro-1h-pyrazole. [URL: https://www.a2bchem.com/product/a2b164095]

- Organic Chemistry Portal. Pyrazole synthesis. [URL: https://www.organic-chemistry.org/namedreactions/pyrazole-synthesis.shtm]

- Çetin, A. (2018). Synthesis of Some New Pyrazoles. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 1015-1022. [URL: https://dergipark.org.tr/en/pub/jotcsa/issue/39294/405391]

- Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 83, 133. [URL: http://www.orgsyn.org/demo.aspx?prep=v83p0133]

- Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [URL: https://www.researchgate.net/publication/249983995_4-Bromo-3-methoxy-1-phenyl-1H-pyrazole]

- Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [URL: https://www.mdpi.com/1422-8599/2009/4/M639]

- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152286/]

- Claramunt, R. M., et al. (1991). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. The Journal of Organic Chemistry, 56(13), 4072-4077. [URL: https://pubs.acs.org/doi/10.1021/jo00013a011]

- Imeni, S., Makarem, A., & Javahershenas, R. (2024). Bromination of pyrazole derivatives. Journal of Heterocyclic Chemistry. [URL: https://www.researchgate.

- He, C., et al. (2020). Manipulating nitration and stabilization to achieve high energy. Science Advances, 6(12), eaaz0937. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7083658/]

- Rios-Gutiérrez, F., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8501. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9736181/]

- MolPort. 3-benzyl-2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydroquinazolin-4(1H)-one. [URL: https://www.molport.com/shop/compound-information/3-benzyl-2-3-4-bromo-3-5-dimethyl-1h-pyrazol-1-yl-methyl-4-methoxyphenyl-2-3-dihydroquinazolin-4-1h-one/4333-6944]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. H64673.36 [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of the nitro group on the pyrazole ring

An In-Depth Technical Guide to the Reactivity of the Nitro Group on the Pyrazole Ring

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical reactivity of the nitro group attached to a pyrazole ring, a pivotal functional group in contemporary medicinal chemistry and materials science. We will dissect the underlying electronic principles governing its behavior and detail key transformations, offering both mechanistic insights and field-tested experimental protocols.

The Electronic Landscape of Nitropyrazoles

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The position of the nitro group profoundly influences its reactivity. When attached to the carbon atoms (C3, C4, or C5), the nitro group acts as a powerful electron-withdrawing group via both resonance (mesomeric) and inductive effects. This electronic pull is most pronounced when the nitro group is at the C4 position, as it directly participates in the π-system of the ring, rendering the ring electron-deficient.

This electron deficiency is the cornerstone of nitropyrazole reactivity. It deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present.

Key Transformations of the Nitro Group on the Pyrazole Ring

The can be broadly categorized into two main classes of reactions: nucleophilic aromatic substitution and reduction of the nitro group itself.

Nucleophilic Aromatic Substitution (SNAr) of Nitropyrazoles

The strong electron-withdrawing nature of the nitro group facilitates the attack of nucleophiles on the pyrazole ring, leading to the displacement of a leaving group. This is a cornerstone of functionalizing nitropyrazoles.

Mechanism and Regioselectivity:

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The position of the nitro group dictates the regioselectivity of the nucleophilic attack. For instance, in 4-nitro-3-chloropyrazoles, nucleophilic attack is favored at the C3 position, displacing the chloride.

Experimental Protocol: Synthesis of a 3-Alkoxy-4-nitropyrazole

This protocol details a typical SNAr reaction where a chlorine atom is displaced by an alkoxide.

Materials:

-

3-Chloro-4-nitropyrazole

-

Sodium methoxide (25% solution in methanol)

-

Anhydrous methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve 3-chloro-4-nitropyrazole (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

-

With stirring, add sodium methoxide (1.1 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, especially important when using reactive organometallic reagents.

-

Anhydrous Solvents: The presence of water can lead to unwanted side reactions, such as the hydrolysis of the starting material or product.

-

Excess Nucleophile: Using a slight excess of the nucleophile ensures the complete consumption of the starting material.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of various pyrazole-based compounds, including pharmaceuticals and dyes. The resulting aminopyrazole is a versatile building block for further functionalization.

Common Reducing Agents and Their Selectivity:

| Reducing Agent | Conditions | Selectivity |

| H2/Pd-C | H2 gas, Palladium on carbon, solvent (e.g., MeOH, EtOH) | Highly efficient and clean, but may not be suitable for sensitive functional groups. |

| SnCl2·2H2O | Acidic medium (e.g., HCl) | A classic method, tolerant of some functional groups. |

| Fe/NH4Cl | Iron powder, ammonium chloride, solvent (e.g., EtOH/H2O) | A milder and more environmentally friendly alternative to SnCl2. |

| Na2S2O4 | Sodium dithionite, aqueous or biphasic system | Useful for selective reductions in the presence of other reducible groups. |

Experimental Protocol: Reduction of a 4-Nitropyrazole using Fe/NH4Cl

This protocol provides a robust and scalable method for the reduction of a nitropyrazole.

Materials:

-

4-Nitropyrazole

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a suspension of 4-nitropyrazole (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the aminopyrazole.

Trustworthiness of the Protocol: This self-validating system relies on the visual disappearance of the starting material (often colored) and the appearance of the product on a TLC plate. The workup procedure is designed to efficiently remove the inorganic byproducts.

Visualizing Reaction Pathways

Diagram 1: Nucleophilic Aromatic Substitution (SNAr) on a Nitropyrazole

Caption: Mechanism of SNAr on a nitropyrazole.

Diagram 2: Reduction of a Nitropyrazole Workflow

Caption: Workflow for the reduction of a nitropyrazole.

Advanced Topics and Future Directions

The extends beyond these fundamental transformations. For instance, the nitro group can direct metallation at adjacent positions, opening up avenues for C-C bond formation. Furthermore, the development of catalytic methods for both the introduction and transformation of the nitro group remains an active area of research. The unique electronic properties of nitropyrazoles also make them attractive scaffolds for the design of novel materials with interesting optical and electronic properties.

References

Strategic Application of the 4-Methoxybenzyl (PMB) Group in Advanced Pyrazole Synthesis

An In-Depth Technical Guide:

Executive Summary

The synthesis of complex, substituted pyrazoles is a cornerstone of modern medicinal chemistry and materials science. However, selective functionalization of the pyrazole nucleus is often complicated by the reactivity of the two nitrogen atoms and the potential for multiple regioisomers. This guide provides an in-depth analysis of the 4-methoxybenzyl (PMB) group as a versatile and strategically critical N-protecting group in pyrazole synthesis. We will move beyond simple procedural descriptions to explore the causal mechanisms that make the PMB group a superior choice for specific synthetic challenges, including its role in directing regiospecific lithiation and its orthogonal cleavage pathways. This document is intended for researchers and drug development professionals seeking to leverage advanced protecting group strategies to streamline complex synthetic routes and unlock novel chemical space.

The Strategic Imperative for N-Protection in Pyrazole Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in numerous pharmaceuticals and agrochemicals.[1][2][3] The acidic N-H proton presents a significant challenge; its presence can interfere with organometallic reagents, lead to undesired side reactions, and complicate purification. More importantly, for substituted pyrazoles, the two ring nitrogens (N1 and N2) are electronically distinct, leading to challenges in regiocontrol during functionalization.

A robust N-protecting group strategy is therefore not merely a matter of convenience but a fundamental requirement for predictable and high-yielding synthesis. An ideal protecting group for pyrazole synthesis should:

-

Be installed efficiently and in high yield.

-

Remain stable through a variety of subsequent transformations on the pyrazole core.

-

Facilitate desired reactivity, such as directing metallation to a specific carbon atom.

-

Be removed under mild conditions that do not compromise the integrity of the final, often complex, molecule.

The 4-methoxybenzyl (PMB) group has emerged as a preeminent tool that satisfies these criteria, offering a unique combination of stability and selective lability.[4][5][6]

Part I: Installation of the PMB Protecting Group

The introduction of the PMB group onto the pyrazole nitrogen can be accomplished via two primary strategies, each suited to different starting points in a synthetic campaign. The choice is dictated by the availability of the pyrazole core versus the availability of a suitable hydrazine precursor.

Method A: Direct Alkylation of a Pre-formed Pyrazole

This is the most straightforward approach when the pyrazole core is already synthesized or commercially available. The reaction proceeds via a standard Williamson ether synthesis analogue, where the deprotonated pyrazole nitrogen acts as a nucleophile.[7]

-

Deprotonation: To a solution of the starting pyrazole (1.0 equiv) in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH, 1.1-1.2 equiv, 60% dispersion in mineral oil) portionwise at 0 °C.

-

Stirring: Allow the reaction mixture to stir at 0 °C or room temperature until hydrogen gas evolution ceases, indicating complete formation of the pyrazole anion.

-

Alkylation: Add 4-methoxybenzyl chloride (PMB-Cl, 1.1 equiv) to the solution. The reaction can be monitored by TLC for the consumption of the starting pyrazole.

-

Quench & Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the N-PMB protected pyrazole.

Method B: Pyrazole Ring Construction with 4-Methoxybenzylhydrazine

An alternative and highly effective strategy involves building the pyrazole ring from the ground up using 4-methoxybenzylhydrazine.[6][8] This is particularly useful when the desired substitution pattern is easily accessible from 1,3-dicarbonyl compounds or their synthetic equivalents.

-

Precursor Synthesis: Prepare 4-methoxybenzylhydrazine by reacting 4-methoxybenzyl chloride with hydrazine hydrate.

-

Condensation: React the 4-methoxybenzylhydrazine (1.0 equiv) with a suitable 1,3-bielectrophile, such as diethyl ethoxymethylenemalonate (1.0 equiv), in a solvent like ethanol or aqueous potassium carbonate.[6]

-

Cyclization & Decarboxylation: The initial adduct often cyclizes upon heating. Subsequent hydrolysis of ester groups followed by acidification and heating typically induces decarboxylation to afford the desired 1-PMB-pyrazolone.[6]

-

Purification: The final product is purified via recrystallization or column chromatography.

Part II: The PMB Group as a Directing and Shielding Moiety

Once installed, the PMB group is far from a passive spectator. Its electronic and steric properties are instrumental in subsequent synthetic transformations.

Directing Regiospecific C-5 Lithiation

One of the most powerful applications of N-protection is directing deprotonation to a specific carbon atom. The PMB group has proven to be an excellent directing group for the regiospecific lithiation at the C-5 position of the pyrazole ring.[4][5] The reaction with a strong base like n-butyllithium (n-BuLi) selectively abstracts the C-5 proton, generating a nucleophilic lithium species that can be quenched with a wide range of electrophiles. This strategy avoids competitive metallation on the protecting group itself, a problem that can plague other N-substituents.[4]

Stability and Orthogonality

The PMB group exhibits excellent stability across a broad range of reaction conditions, making it a reliable protecting group during multi-step syntheses. This stability allows for functionalization at other positions of the pyrazole ring, such as acylation or condensation reactions at C-4.[6][8] However, it is crucial to understand its limitations. For instance, the PMB group has been reported to not survive harsh Vilsmeier-Haak formylation conditions.[9]

The true versatility of the PMB group lies in its orthogonality. It can be removed under conditions that leave many other common protecting groups intact, such as tert-butyldimethylsilyl (TBS), benzyloxycarbonyl (Cbz), and standard benzyl (Bn) ethers.[7][10]

| Reagent/Condition | Stability of N-PMB Group | Reference |

| Strong Bases (n-BuLi, LDA) | Stable (directs lithiation) | [4] |

| Acylating Agents (RCOCl) | Stable | [6][8] |

| Catalytic Hydrogenation | Labile (cleavage possible) | [9] |

| Strong Oxidants (DDQ, CAN) | Labile (cleavage) | [7][9] |

| Strong Acids (TFA) | Labile (cleavage) | [8][11] |

| Vilsmeier-Haak Reagents | Unstable | [9] |

Part III: Cleavage of the PMB Protecting Group

The strategic removal of the PMB group is what truly distinguishes it. The electron-donating p-methoxy substituent renders the benzyl group highly susceptible to both acidic and oxidative cleavage, providing two distinct and mild deprotection pathways.

Mechanism 1: Acid-Catalyzed Cleavage

Treatment with a strong Brønsted acid, most commonly trifluoroacetic acid (TFA), efficiently cleaves the N-PMB bond.[8][9][11][12] The mechanism proceeds via protonation of the pyrazole nitrogen, followed by departure of the stable p-methoxybenzyl carbocation. This cation is stabilized by resonance involving the electron-donating methoxy group. To prevent this reactive carbocation from causing side reactions (e.g., alkylating other electron-rich moieties in the substrate), a cation scavenger such as anisole or triethylsilane is often added.[4][10]

-

Dissolution: Dissolve the N-PMB protected pyrazole (1.0 equiv) in a suitable solvent, typically dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) to the solution. The amount can range from 10% v/v to neat TFA, depending on the substrate's sensitivity.[10][12] The reaction is typically run at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Removal of Acid: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Co-evaporation with a solvent like toluene can aid in removing residual acid.

-

Work-up & Purification: Neutralize the residue with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the N-H pyrazole.

Mechanism 2: Oxidative Cleavage

The electron-rich nature of the p-methoxybenzyl group makes it uniquely susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[7][9][13] This is a key advantage over the standard benzyl group, which is much more resistant to oxidation. The mechanism with DDQ involves a single electron transfer (SET) from the electron-rich PMB ring to DDQ, forming a radical cation.[7][14] This intermediate is then attacked by water, eventually leading to the release of the deprotected pyrazole and p-methoxybenzaldehyde.[7][14]

-

Setup: Dissolve the N-PMB protected pyrazole (1.0 equiv) in a solvent mixture, typically DCM/water (e.g., 18:1 v/v).[7]

-

Oxidant Addition: Add DDQ (1.1-1.5 equiv) to the solution at room temperature. The reaction mixture will often develop a deep color.

-

Monitoring: Stir the reaction and monitor its progress by TLC.

-

Quench & Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. The color of the solution should change.

-

Purification: Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The crude product, which contains p-methoxybenzaldehyde as a byproduct, is then purified by column chromatography.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. societachimica.it [societachimica.it]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. holzer-group.at [holzer-group.at]

- 7. total-synthesis.com [total-synthesis.com]

- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 12. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

Navigating the Reactive Landscape: An In-depth Technical Guide to Electrophilic Substitution Reactions of Brominated Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of heterocyclic chemistry, pyrazoles stand out as a versatile scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and materials. The introduction of a bromine atom onto the pyrazole ring further enhances its synthetic utility, providing a handle for a diverse array of chemical transformations. This guide offers a deep dive into the electrophilic substitution reactions of brominated pyrazoles, elucidating the underlying principles that govern their reactivity and providing practical insights for their successful manipulation in a laboratory setting.

The Brominated Pyrazole Core: A Dichotomy of Reactivity

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of two nitrogen atoms, however, introduces a level of complexity. The pyridine-like nitrogen (N2) is basic and a site of potential protonation or coordination to Lewis acids, which can deactivate the ring towards electrophilic substitution. Conversely, the pyrrole-like nitrogen (N1) contributes to the aromatic sextet, enhancing the ring's nucleophilicity.

Electrophilic attack on the pyrazole ring predominantly occurs at the C4 position. This preference can be rationalized by examining the stability of the Wheland intermediate (also known as an arenium ion) formed upon electrophilic attack at each carbon position. Attack at C4 results in a more stable intermediate where the positive charge is delocalized without involving the electronegative nitrogen atoms in a destabilizing manner.[1]

A bromine substituent introduces a dual electronic effect: it is an electron-withdrawing group through induction and an electron-donating group through resonance. In the context of electrophilic aromatic substitution, the inductive effect generally deactivates the ring, making the reaction slower compared to unsubstituted pyrazole. However, its resonance effect can direct the incoming electrophile. The position of the bromine atom (C3, C4, or C5) and the nature of the substituent on the nitrogen atom (N1) play a crucial role in determining the regioselectivity of subsequent electrophilic substitution reactions.

Key Electrophilic Substitution Reactions of Brominated Pyrazoles

This section will explore the major classes of electrophilic substitution reactions performed on brominated pyrazoles, with a focus on mechanism, regioselectivity, and practical considerations.

Nitration: A Classic Transformation with a Twist

Nitration is a fundamental electrophilic aromatic substitution reaction. For brominated pyrazoles, this reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The electrophile is the nitronium ion (NO₂⁺).

Mechanism and Regioselectivity:

The nitration of 4-bromopyrazoles can lead to two primary outcomes: substitution at an available carbon position (typically C3 or C5) or, more interestingly, ipso-substitution, where the bromine atom is replaced by the nitro group (nitrodebromination). The propensity for nitrodebromination is a key consideration and is influenced by the reaction conditions and the substituents on the pyrazole ring. For instance, N-alkyl-4-bromopyrazoles are known to yield products of both nitrodebromination and nitration at the C3 and/or C5 positions.

The directing effect of a bromine atom at other positions is also critical. For a 3-bromopyrazole, the electron-withdrawing inductive effect of the bromine deactivates the adjacent C4 position to some extent, but the C5 position remains a viable site for electrophilic attack. The N-substituent also exerts a significant directing influence. N-aryl groups can themselves be nitrated under the reaction conditions, adding another layer of complexity.[2]

Experimental Protocol: Nitration of a Substituted 4-Bromopyrazole

Caution: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of the substituted 4-bromopyrazole in concentrated sulfuric acid to 0°C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the pyrazole solution, maintaining the temperature below 5°C. The slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the nitrated product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol).

Halogenation: Introducing Further Functional Handles

The introduction of a second halogen atom onto a brominated pyrazole can provide valuable precursors for further functionalization, such as cross-coupling reactions.

Chlorination, Bromination, and Iodination:

-

Bromination: Further bromination of a brominated pyrazole can be achieved using various brominating agents, including bromine in a suitable solvent or N-bromosuccinimide (NBS). The regioselectivity will depend on the position of the initial bromine atom and other substituents. For 4-bromopyrazoles, bromination often occurs at the C3 or C5 position.

-

Chlorination: N-chlorosuccinimide (NCS) is a common reagent for the chlorination of pyrazoles. The reaction conditions are generally mild.

-

Iodination: Iodination can be accomplished using iodine in the presence of an oxidizing agent or with N-iodosuccinimide (NIS).

Causality in Reagent Selection: The choice between elemental halogens and N-halosuccinimides often depends on the desired reactivity and selectivity. N-halosuccinimides are generally milder and can offer better control over the reaction, reducing the formation of polyhalogenated byproducts.

Experimental Protocol: Bromination of a 4-Bromopyrazole using NBS

-

Reagents and Solvent: Dissolve the 4-bromopyrazole derivative in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask.

-

Addition of NBS: Add N-bromosuccinimide (NBS) to the solution. A radical initiator like benzoyl peroxide or AIBN can be added, or the reaction can be initiated by UV light, although for electron-rich heterocycles, the reaction can often proceed without an initiator.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Sulfonation: Introducing a Versatile Functional Group

Sulfonation of brominated pyrazoles introduces a sulfonic acid group (-SO₃H), a versatile functional group that can be used as a directing group or converted to other functionalities.

Mechanism and Reagents:

Sulfonation is typically achieved using fuming sulfuric acid (oleum) or chlorosulfonic acid.[3] The electrophile is sulfur trioxide (SO₃) or its protonated form. The reaction is an equilibrium process, and the position of the equilibrium can be influenced by the reaction conditions. For 1-phenylpyrazole, sulfonation with oleum occurs primarily on the phenyl ring, while chlorosulfonic acid in chloroform leads to sulfonation at the C4 position of the pyrazole ring.[3] For a 4-bromopyrazole, sulfonation is expected to occur at the C3 or C5 position.

The Reversibility Advantage: A key feature of sulfonation is its reversibility. The sulfonic acid group can be removed by treatment with dilute acid and heat. This property allows the sulfonic acid group to be used as a temporary blocking group to direct other electrophiles to a desired position.

Friedel-Crafts Reactions: Forging Carbon-Carbon Bonds

Friedel-Crafts reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings. However, their application to pyrazoles, particularly brominated pyrazoles, has limitations.

Acylation:

Friedel-Crafts acylation involves the reaction of an acyl chloride or anhydride with the pyrazole in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophile is an acylium ion. Acylation of N-substituted pyrazoles has been shown to occur at the C4 position.[4] For a 4-bromopyrazole, the reaction would likely be directed to the C3 or C5 positions, although the deactivating effect of the bromine and the potential for complexation of the Lewis acid with the pyrazole nitrogens can hinder the reaction. Milder Lewis acids like TiCl₄ or SnCl₄ may be more suitable for these sensitive substrates.[5]

Alkylation:

Friedel-Crafts alkylation with alkyl halides and a Lewis acid is generally less successful with pyrazoles. The pyrazole ring is often not nucleophilic enough to react, and the Lewis acid can complex with the nitrogen atoms, further deactivating the ring. Moreover, the alkylated products are more reactive than the starting material, leading to polyalkylation. For these reasons, Friedel-Crafts alkylation of brominated pyrazoles is not a commonly employed transformation.

Vilsmeier-Haack Formylation: A Mild Route to Aldehydes

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.[6][7]

Application to Brominated Pyrazoles:

This reaction is well-suited for pyrazoles. For a 4-bromopyrazole, formylation is expected to occur at the C3 or C5 position. The resulting pyrazole-carbaldehydes are valuable intermediates for the synthesis of a wide range of derivatives. The reaction conditions are generally milder than those required for Friedel-Crafts acylation, making it a more reliable method for introducing a carbonyl group onto the pyrazole ring.[8]

Directing Effects of Substituents: A Predictive Framework

The regiochemical outcome of electrophilic substitution on a brominated pyrazole is a consequence of the interplay between the directing effects of the bromine atom, the pyrazole ring nitrogens, and any substituent on the N1 position.

The Influence of the Bromine Atom

-

4-Bromopyrazoles: The bromine at the C4 position deactivates the ring towards electrophilic attack. Substitution will occur at the available C3 or C5 positions, with the regioselectivity influenced by the N1-substituent.

-

3-Bromopyrazoles: The bromine at the C3 position strongly deactivates the adjacent C4 position through its inductive effect. Electrophilic attack is therefore directed primarily to the C5 position.

-

5-Bromopyrazoles: Similar to the 3-bromo isomer, a bromine at the C5 position will direct incoming electrophiles to the C3 position.

The Role of the N1-Substituent

The nature of the substituent at the N1 position has a profound impact on the reactivity and regioselectivity of electrophilic substitution.

-

N-Alkyl Groups: Alkyl groups are weakly activating and will generally direct electrophilic attack to the available C3 or C5 positions.

-

N-Aryl Groups: An N-aryl substituent can either activate or deactivate the pyrazole ring depending on the substituents on the aryl ring itself. A key consideration is that the aryl ring can also undergo electrophilic substitution, leading to a mixture of products. Under strongly acidic conditions, the pyrazole ring can be protonated, deactivating it and favoring substitution on the N-phenyl ring.[2][9]

Data Summary and Visualization

Table 1: Regioselectivity of Electrophilic Substitution on Substituted Bromopyrazoles

| Starting Material | Electrophile | Major Product(s) | Reference(s) |

| N-Alkyl-4-bromopyrazole | NO₂⁺ | C3/C5-nitro and 4-nitro (from nitrodebromination) | |